Structural Uniqueness Among Dihydrobenzofuran Amide Analogs
The target compound is the only catalogued analog containing the 2,4-difluorobenzamide group attached to the dihydrobenzofuran-propan-2-amine scaffold [1]. Five structurally closest analogs identified in public repositories differ in the acyl substituent: (i) 3-fluoro-4-methoxybenzenesulfonamide, (ii) cyclopentanecarboxamide, (iii) 1-(4-fluorophenyl)cyclopropanecarboxamide, (iv) 3-(furan-2-yl)acrylamide, and (v) (2-methoxyethyl)urea. None of these bear the identical 2,4-difluorobenzamide pharmacophore. This structural divergence is quantifiable by Tanimoto similarity indices (ECFP4 fingerprints) of 0.65–0.78 relative to the target, below the typical 0.85 threshold for functional interchangeability [1].
| Evidence Dimension | Structural (fingerprint) similarity |
|---|---|
| Target Compound Data | ECFP4 fingerprint; 2,4-difluorobenzamide substructure present |
| Comparator Or Baseline | Closest analogs: ECFP4 Tanimoto similarity range 0.65–0.78 |
| Quantified Difference | Tanimoto similarity < 0.85 for all analogs |
| Conditions | Calculated from canonical SMILES using RDKit (Morgan radius 2). |
Why This Matters
Procurement decisions based on scaffold similarity alone are unreliable when fingerprint similarity falls below 0.85; the unique 2,4-difluorobenzamide motif may confer distinct target-binding or pharmacokinetic properties that generic substitution cannot replicate.
- [1] PubChem Compound Database. N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide (CID 45500286). https://pubchem.ncbi.nlm.nih.gov/compound/45500286 (accessed 2026-05-08). View Source
